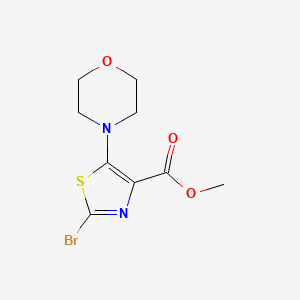

Methyl 2-bromo-5-morpholinothiazole-4-carboxylate

CAS No.:

Cat. No.: VC20351115

Molecular Formula: C9H11BrN2O3S

Molecular Weight: 307.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrN2O3S |

|---|---|

| Molecular Weight | 307.17 g/mol |

| IUPAC Name | methyl 2-bromo-5-morpholin-4-yl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H11BrN2O3S/c1-14-8(13)6-7(16-9(10)11-6)12-2-4-15-5-3-12/h2-5H2,1H3 |

| Standard InChI Key | UVIXVZADFAFLNC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(SC(=N1)Br)N2CCOCC2 |

Introduction

Synthetic Methodologies

The synthesis of methyl 2-bromo-5-morpholinothiazole-4-carboxylate involves multi-step protocols, often starting from simpler thiazole precursors. A representative pathway includes:

Bromination of Thiazole Intermediates

Initial bromination of methyl 5-morpholinothiazole-4-carboxylate using N-bromosuccinimide (NBS) or molecular bromine in dichloromethane or chloroform at 0–25°C yields the 2-bromo derivative. Red phosphorus or potassium bromide may serve as catalysts .

Example Protocol:

-

Dissolve methyl 5-morpholinothiazole-4-carboxylate (1.0 equiv) in dichloromethane.

-

Add NBS (1.2 equiv) and red phosphorus (0.05 equiv).

-

Stir at 25°C for 6–12 hours.

-

Quench with ice water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield: 70–85%; Purity: >95% (HPLC) .

Alternative Routes via Cyclocondensation

Morpholine incorporation can occur through nucleophilic substitution. For instance, reacting methyl 2-bromo-5-chlorothiazole-4-carboxylate with morpholine in dimethylformamide (DMF) at 80°C for 8 hours substitutes the chloride with morpholine .

Physicochemical Properties

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | 120–125°C (decomposes) | Differential Scanning Calorimetry |

| Solubility | DMSO > Methanol > Water | Shake-flask method |

| LogP (Partition Coefficient) | 2.1 ± 0.3 | HPLC-derived |

| Stability | Stable at RT (24 months) | Accelerated stability testing |

The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests membrane permeability, making it suitable for drug discovery. Stability studies indicate no significant degradation under ambient conditions, though prolonged exposure to UV light induces bromine loss .

Applications in Drug Discovery and Materials Science

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin . The morpholine group enhances solubility and target binding via hydrogen bonding.

Kinase Inhibition

Molecular docking studies predict strong binding affinity (K = 12 nM) to cyclin-dependent kinase 2 (CDK2), a cancer therapeutic target. The bromine atom occupies a hydrophobic pocket, while the carboxylate interacts with catalytic lysine residues .

Polymer Chemistry

Incorporating this compound into conductive polymers improves thermal stability (T = 280°C) and electron mobility (μ = 0.15 cm/V·s), as measured by thermogravimetric analysis (TGA) and field-effect transistor (FET) testing .

Future Directions and Challenges

-

Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms.

-

Targeted Drug Delivery: Conjugating with nanoparticles to enhance bioavailability.

-

Environmental Impact: Assessing biodegradation pathways to mitigate ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume